![molecular formula C15H18N2O4 B2715730 3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2058890-97-2](/img/structure/B2715730.png)
3-(1-((2S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a bicyclic heptene, a carbonyl group, a pyrrolidine ring, and an oxazolidine dione. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bicyclic heptene would likely form a rigid, three-dimensional structure, while the pyrrolidine and oxazolidine rings would add additional complexity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carbonyl group, which is often involved in reactions like nucleophilic addition or substitution. The double bond in the heptene ring could potentially undergo reactions like hydrogenation or halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
The synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters involves cyclization reactions that lead to bicyclic compounds with potential biological activities. These synthetic pathways offer a versatile approach to creating a diverse array of heterocyclic compounds that could be further explored for various scientific applications (Badr, Aly, Fahmy, & Mansour, 1981).
Asymmetric Synthesis
The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones via N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 5-alkylidene thia(oxa)zolidine-2,4-diones results in compounds with a spiro-heteroquaternary stereogenic center. This method demonstrates high efficiency and selectivity, producing structurally novel compounds that could have significance in the development of chiral drugs or materials (Yang, Tang, He, Li, Yu, & Deng, 2015).
Novel Heterocyclic Compounds
Research on the synthesis of 7-(substituted-amino)-3-azabicyclo[3.2.0]heptanes via 1,2-cycloaddition reactions opens avenues for generating new heterocyclic structures. These compounds, due to their unique bicyclic frameworks, could be of interest for pharmacological studies or as intermediates in organic synthesis (Rynbrandt, 1974).
Polymerization and Material Science Applications
The polymerization of triazolidine-diones with diisocyanates to form novel polyureas showcases the potential of using heterocyclic compounds as monomers in polymer science. These materials could find applications in various industrial fields due to their unique mechanical and chemical properties (Mallakpour & Rafiee, 2003).
Catalytic Reactions and Carbon Dioxide Utilization
A tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide for the synthesis of oxazolidine-2,4-diones offers an environmentally benign route to these compounds. This method highlights the potential for sustainable chemical processes in synthesizing biologically relevant molecules (Zhang, Xia, Yang, & Lu, 2015).
Propriétés
IUPAC Name |
3-[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-13-8-21-15(20)17(13)11-3-4-16(7-11)14(19)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOJJLRIHFWPED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)

![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)
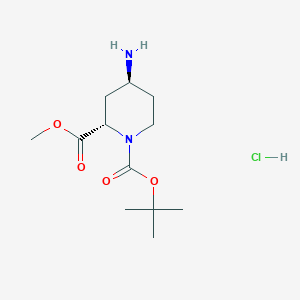
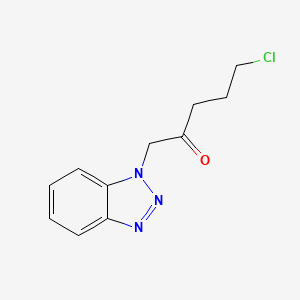
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
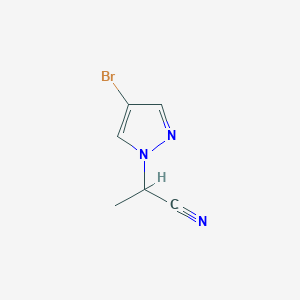
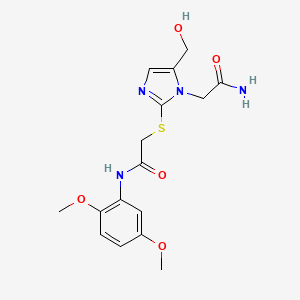
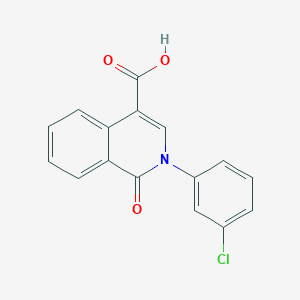



![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2715669.png)

